Ceefourin 2

Description

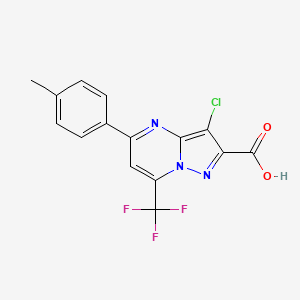

Structure

2D Structure

3D Structure

Properties

CAS No. |

348148-51-6 |

|---|---|

Molecular Formula |

C15H9ClF3N3O2 |

Molecular Weight |

355.7 g/mol |

IUPAC Name |

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |

InChI Key |

ZGYIZPUVZOKRHH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ceefourin-2; Ceefourin 2; Ceefourin2; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceefourin 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceefourin 2 is a potent and highly selective small molecule inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4). Identified through high-throughput screening, this compound offers a significant improvement over previously available MRP4 inhibitors due to its high selectivity and low cellular toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on MRP4-mediated transport and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting MRP4.

Core Mechanism of Action: Selective Inhibition of MRP4

The primary mechanism of action of this compound is the direct inhibition of the efflux function of the MRP4 transporter. MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which utilizes the energy from ATP hydrolysis to transport a wide range of endogenous and exogenous substrates across cellular membranes. By selectively binding to and inhibiting MRP4, this compound prevents the efflux of MRP4 substrates from the cell, leading to their intracellular accumulation.

Quantitative Inhibition Profile

This compound has been demonstrated to be a potent inhibitor of MRP4-mediated transport of various substrates. The half-maximal inhibitory concentrations (IC50) have been determined in cell-based assays, showcasing its efficacy.

| Substrate | Cell Line | IC50 (µM) | Reference |

| D-luciferin | HEK293-MRP4 | 7.0 | [1] |

| Cyclic AMP (cAMP) | MEG-01 | Not explicitly quantified, but shown to increase intracellular and decrease extracellular cAMP | [2] |

| 6-mercaptopurine (6-MP) | Jurkat | Shown to enhance 6-MP induced apoptosis | [3] |

Selectivity Profile

A key advantage of this compound is its high selectivity for MRP4 over other clinically relevant ABC transporters. This minimizes off-target effects, making it a valuable tool for specifically studying the function of MRP4.

| Transporter | Inhibition Observed | Reference |

| P-glycoprotein (P-gp/ABCB1) | No detectable inhibition | [1] |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | No detectable inhibition | [1] |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | No detectable inhibition | [1] |

| Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | No detectable inhibition | [4] |

| Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) | No detectable inhibition | [4] |

| Multidrug Resistance-Associated Protein 5 (MRP5/ABCC5) | No detectable inhibition | [4] |

Impact on Signaling Pathways

The inhibition of MRP4 by this compound has significant implications for various cellular signaling pathways, primarily due to the accumulation of endogenous MRP4 substrates such as cyclic adenosine monophosphate (cAMP).

Modulation of the cAMP Signaling Pathway

MRP4 is a key transporter responsible for the efflux of cAMP from cells, thereby regulating intracellular cAMP levels. By blocking this efflux, this compound leads to an increase in intracellular cAMP concentrations. This, in turn, can activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various target proteins and subsequent modulation of cellular processes like proliferation, differentiation, and apoptosis.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for MRP4 Inhibitors

The identification of this compound was accomplished through a cell-based high-throughput screening assay.

Protocol:

-

Cell Plating: Human Embryonic Kidney 293 (HEK293) cells overexpressing MRP4 (HEK293-MRP4) are seeded into 384-well microplates.

-

Compound Addition: A library of small molecules, including this compound, is added to the wells at a defined concentration.

-

Substrate Addition: A known MRP4 substrate, such as the chemotherapeutic agent 6-mercaptopurine (6-MP), is added to the wells.

-

Incubation: The plates are incubated for a period, typically 72 hours, to allow for MRP4-mediated transport and subsequent cellular effects.

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the sulforhodamine B (SRB) assay.

-

Hit Identification: Compounds that lead to a significant decrease in cell viability in the presence of the MRP4 substrate are identified as potential inhibitors.

Cellular Transport Assays

To confirm the inhibitory activity of this compound on MRP4-mediated transport, cell-based efflux assays are performed.

Protocol using D-luciferin:

-

Cell Culture: HEK293-MRP4 cells are cultured to confluency in appropriate multi-well plates.

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Substrate Loading: The MRP4 substrate, D-luciferin, is added to the cells and allowed to be taken up.

-

Efflux Measurement: The amount of D-luciferin remaining in the cells or effluxed into the medium is quantified over time, often using a bioluminescence assay.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assays

The cellular toxicity of this compound is assessed to determine its therapeutic window.

Protocol using MTT Assay:

-

Cell Seeding: A panel of cancer and non-cancer cell lines are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for formazan crystal formation in viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of cell growth is determined.

Microsomal and Acid Stability Assays

The metabolic stability of this compound is evaluated to predict its in vivo pharmacokinetic properties.

Microsomal Stability Protocol:

-

Incubation Mixture: this compound is incubated with liver microsomes (e.g., human or mouse) in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.

-

Half-life Calculation: The in vitro half-life (t1/2) is calculated from the rate of disappearance of the compound.

Acid Stability Protocol:

-

Incubation: this compound is incubated in a solution mimicking gastric acid conditions (e.g., pH 2) at 37°C.

-

Sampling: Aliquots are collected at different time intervals.

-

Quantification: The amount of intact this compound is determined by a suitable analytical method like HPLC.

-

Stability Assessment: The degradation rate and half-life in acidic conditions are calculated.

Conclusion

This compound is a highly potent and selective inhibitor of the MRP4 transporter. Its mechanism of action involves the direct blockade of MRP4-mediated substrate efflux, leading to the intracellular accumulation of signaling molecules like cAMP. This targeted action, combined with its favorable selectivity and low toxicity profile, establishes this compound as an invaluable research tool for elucidating the diverse physiological and pathophysiological roles of MRP4. Furthermore, its properties suggest potential therapeutic applications in conditions where MRP4 activity is implicated, such as chemoresistance in cancer and certain inflammatory disorders. The detailed protocols provided herein serve as a foundation for further investigation into the promising capabilities of this compound.

References

- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Ceefourin 2: A Selective MRP4 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Ceefourin 2, a potent and highly selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4/ABCC4). It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Introduction

Multidrug Resistance Protein 4 (MRP4) is a member of the ATP-binding cassette (ABC) transporter superfamily, functioning as an organic anion efflux pump.[1][2] MRP4 is implicated in the transport of a wide array of endogenous signaling molecules, such as cyclic nucleotides (cAMP and cGMP), and various drugs, including anticancer and antiviral agents.[1][2] Its overexpression in cancer cells is a significant contributor to multidrug resistance, a major hurdle in effective chemotherapy.[3] The lack of highly selective inhibitors has historically hampered the elucidation of MRP4's specific physiological and pathological roles.[1] this compound, identified through high-throughput screening, has emerged as a valuable chemical tool to address this gap, demonstrating high potency and selectivity for MRP4.[1][2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its inhibitory potency, selectivity, and general characteristics.

Table 1: Inhibitory Potency of this compound against MRP4

| Substrate | Assay System | IC50 Value (µM) |

| D-luciferin | HEK293-MRP4 cells with stable luciferase expression | 7.0 |

Table 2: Selectivity Profile of this compound

| Transporter | Common Name | Inhibition at 50 µM | IC50 Value (µM) |

| ABCB1 | P-glycoprotein (P-gp) | No detectable inhibition | > 50 |

| ABCG2 | Breast Cancer Resistance Protein (BCRP) | No detectable inhibition | > 50 |

| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | No detectable inhibition | > 50 |

| ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | No detectable inhibition | > 50 |

| ABCC3 | Multidrug Resistance-Associated Protein 3 (MRP3) | No detectable inhibition | > 50 |

| ABCC5 | Multidrug Resistance-Associated Protein 5 (MRP5) | No detectable inhibition | > 50 |

Table 3: Cytotoxicity and Stability of this compound

| Parameter | Cell Lines/System | Result |

| Cellular Toxicity (IC50) | Various normal and cancer cell lines | > 50 µM |

| Metabolic Stability | Mouse liver microsomal assay | > 30 minutes |

| Acid Stability (t1/2) | pH 2, 37°C | < 2 hours |

Mechanism of Action

This compound functions by directly inhibiting the efflux activity of the MRP4 transporter. While the precise molecular interactions are still under investigation, studies on the related compound, Ceefourin 1, suggest a competitive inhibition mechanism.[4] It is hypothesized that this compound binds to the substrate-binding pocket of MRP4, thereby preventing the transport of endogenous and xenobiotic substrates across the cell membrane.[4] This leads to the intracellular accumulation of MRP4 substrates.

Caption: Proposed competitive inhibition of MRP4 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

MRP4 Inhibition Assay (Bioluminescence-based)

This assay indirectly measures MRP4 activity by quantifying the efflux of its substrate, D-luciferin, from cells engineered to express both MRP4 and luciferase.

1. Cell Culture and Seeding:

- Culture HEK293 cells stably co-expressing MRP4 and luciferase in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

- Seed the cells into white, clear-bottom 96-well plates at a density of 5 x 10³ cells per well.[3]

- Allow cells to attach and grow overnight at 37°C in a humidified 5% CO₂ incubator.

2. Compound Treatment:

- Prepare a serial dilution of this compound in assay buffer (e.g., HBSS).

- Remove the culture medium from the wells and wash once with assay buffer.

- Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MK-571).

3. Substrate Addition and Incubation:

- Add D-luciferin to all wells at a final concentration of 5 µM.

- Incubate the plate at 37°C for 30 minutes.

4. Luminescence Measurement:

- Measure the luminescence in each well using a plate-reading luminometer.

5. Data Analysis:

- Subtract the background luminescence from wells containing no cells.

- Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known inhibitor, representing 100% inhibition).

- Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Seed [label="Seed HEK293-MRP4-Luc\ncells in 96-well plate"];

Incubate1 [label="Incubate overnight"];

Wash [label="Wash cells"];

Add_Inhibitor [label="Add this compound dilutions"];

Add_Substrate [label="Add D-luciferin"];

Incubate2 [label="Incubate for 30 min"];

Read_Luminescence [label="Measure luminescence"];

Analyze [label="Calculate IC50"];

End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed;

Seed -> Incubate1;

Incubate1 -> Wash;

Wash -> Add_Inhibitor;

Add_Inhibitor -> Add_Substrate;

Add_Substrate -> Incubate2;

Incubate2 -> Read_Luminescence;

Read_Luminescence -> Analyze;

Analyze -> End;

}

Caption: Workflow for the bioluminescence-based MRP4 inhibition assay.

Cellular Toxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

- Seed various cancer and normal cell lines in 96-well plates at a density of 1 x 10⁴ cells/well.[5]

- Allow the cells to adhere overnight.

2. Compound Incubation:

- Treat the cells with a range of this compound concentrations for 72 hours.[5]

3. MTT Addition and Incubation:

- Remove the treatment medium.

- Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

4. Formazan Solubilization:

- Remove the MTT solution.

- Add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

- Incubate for 15 minutes with shaking.[5]

5. Absorbance Measurement:

- Measure the absorbance at 492 nm using a microplate reader.[5]

6. Data Analysis:

- Calculate cell viability as a percentage of the vehicle-treated control.

- Determine the IC50 value from the dose-response curve.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing mouse liver microsomes (0.415 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).[6]

2. Incubation:

- Add this compound (final concentration of 2 µM) to the microsomal mixture.[6]

- Initiate the metabolic reaction by adding an NADPH-regenerating system (3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[6]

- Incubate the mixture at 37°C with shaking.[6]

3. Sampling and Reaction Termination:

- Collect aliquots at multiple time points (e.g., 0, 7, 15, 25, and 40 minutes).[6]

- Stop the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard.[6]

4. Sample Processing and Analysis:

- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

5. Data Analysis:

- Plot the percentage of remaining this compound against time.

- Calculate the half-life (t1/2) from the slope of the linear regression of the natural log of the remaining compound versus time.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prepare_Microsomes [label="Prepare liver microsome\nreaction mixture"];

Add_Compound [label="Add this compound"];

Initiate_Reaction [label="Add NADPH regenerating system"];

Incubate [label="Incubate at 37°C"];

Take_Samples [label="Collect samples at\nvarious time points"];

Stop_Reaction [label="Terminate reaction with\nice-cold acetonitrile"];

Centrifuge [label="Centrifuge to\nprecipitate proteins"];

Analyze_LCMS [label="Analyze supernatant\nby LC-MS/MS"];

Calculate_Stability [label="Calculate half-life"];

End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Prepare_Microsomes;

Prepare_Microsomes -> Add_Compound;

Add_Compound -> Initiate_Reaction;

Initiate_Reaction -> Incubate;

Incubate -> Take_Samples;

Take_Samples -> Stop_Reaction;

Stop_Reaction -> Centrifuge;

Centrifuge -> Analyze_LCMS;

Analyze_LCMS -> Calculate_Stability;

Calculate_Stability -> End;

}

Caption: Workflow for the mouse liver microsomal stability assay.

Conclusion

This compound represents a significant advancement in the study of MRP4 biology. Its high potency and, critically, its selectivity over other ABC transporters make it an invaluable tool for dissecting the specific roles of MRP4 in health and disease.[1][3] The low cytotoxicity and favorable stability profile further enhance its utility in a variety of in vitro and potentially in vivo experimental settings.[1] This technical guide provides a foundational resource for researchers and drug developers aiming to leverage this compound in their investigations of MRP4-mediated processes and in the pursuit of novel therapeutic strategies targeting multidrug resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT (Assay protocol [protocols.io]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Discovery and Development of Ceefourin 2: A Selective MRP4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceefourin 2 is a potent and highly selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4).[1] Discovered through high-throughput screening, this compound, a pyrazolopyrimidine compound, has emerged as a critical tool for investigating the physiological and pathological roles of MRP4.[1] MRP4 is an ATP-dependent efflux pump responsible for the transport of a diverse range of endogenous and exogenous substances, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various chemotherapeutic agents.[1][2] The overexpression of MRP4 is a known mechanism of multidrug resistance in various cancers, making it a key therapeutic target.[3] this compound's high selectivity for MRP4, coupled with its low cellular toxicity, distinguishes it from less specific inhibitors like MK-571 and positions it as a promising candidate for further preclinical and clinical development.[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compound, Ceefourin 1, for comparative purposes.

Table 1: In Vitro Potency of this compound and Ceefourin 1

| Compound | Target | Substrate | Assay System | IC50 (µM) | Reference |

| This compound | MRP4 | D-luciferin | HEK293-MRP4 cells | 7.0 | [1] |

| Ceefourin 1 | MRP4 | D-luciferin | HEK293-MRP4 cells | 1.5 | [1] |

Table 2: Cellular Toxicity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HSF | Normal Human Skin Fibroblasts | >50 | [5] |

| MRC5 | Normal Human Lung Fibroblasts | >50 | [5] |

| BE(2)-C | Neuroblastoma | >50 | [5] |

| IMR-32 | Neuroblastoma | >50 | [5] |

| SK-N-SH | Neuroblastoma | >50 | [5] |

| SHEP | Neuroblastoma | >50 | [5] |

| HEPG2 | Hepatocellular Carcinoma | >50 | [5] |

| LNCaP | Prostate Cancer | >50 | [5] |

| SJ-G2 | Glioblastoma | >50 | [5] |

| MCF7 | Breast Cancer | >50 | [5] |

Table 3: Selectivity and Stability of this compound

| Parameter | Result | Reference |

| ABC Transporter Selectivity | No detectable inhibition of P-gp, ABCG2, MRP1, MRP2, MRP3, and MRP5 | [1] |

| Microsomal Stability | Stable (>30 min in mouse liver microsomal assay) | [1] |

| Acid Stability | Limited (half-life < 2 hr at 37°C, pH 2) | [1] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the discovery and characterization of this compound are provided below.

High-Throughput Screening for MRP4 Inhibition (Bioluminescence Assay)

This assay was the primary method used to identify this compound from a small-molecule library. It measures the ability of a compound to inhibit the MRP4-mediated efflux of D-luciferin from cells engineered to express both MRP4 and luciferase.

Principle: In HEK293 cells stably expressing MRP4 and luciferase, D-luciferin is actively transported out of the cell by MRP4. Inhibition of MRP4 leads to the intracellular accumulation of D-luciferin. Upon cell lysis and the addition of ATP, the accumulated D-luciferin is converted by luciferase into a detectable bioluminescent signal. The intensity of the light produced is directly proportional to the degree of MRP4 inhibition.

Protocol:

-

Cell Seeding: Seed HEK293-MRP4-luciferase cells in 384-well white, clear-bottom plates at a density of 1 x 104 cells per well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: Add 100 nL of test compounds (dissolved in DMSO) to each well using a pin-transfer system to achieve a final concentration of 10 µM. Include wells with DMSO only as a negative control and a known MRP4 inhibitor (e.g., 50 µM MK-571) as a positive control.

-

Substrate Addition: Add 10 µL of D-luciferin solution (final concentration 3 µM) to all wells.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Lysis and Luminescence Measurement: Add 20 µL of a lysis buffer containing ATP to each well. Measure the bioluminescence using a plate-based luminometer.

-

Data Analysis: Normalize the luminescence signal of the compound-treated wells to the positive and negative controls to determine the percentage of MRP4 inhibition.

Assessment of Intracellular cAMP Levels (VASP Phosphorylation Assay)

This assay is used to confirm the mechanism of action of this compound by measuring the downstream effects of increased intracellular cAMP.

Principle: Inhibition of MRP4 by this compound prevents the efflux of cAMP, leading to its intracellular accumulation. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157. The level of phosphorylated VASP (pVASP) can be quantified using flow cytometry with a phosphorylation-specific antibody, serving as a surrogate measure of intracellular cAMP levels.

Protocol:

-

Cell Preparation: Use a suitable cell line known to express MRP4 (e.g., Jurkat cells or platelets). Wash and resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).

-

Compound Incubation: Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.

-

Stimulation: Stimulate the cells with an agent that increases cAMP production, such as Prostaglandin E1 (PGE1), for 10 minutes.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature, followed by permeabilization with a permeabilization buffer (e.g., 0.1% Triton X-100) for 5 minutes.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for pVASP (Ser157) and an antibody against a platelet-specific marker if using platelets (e.g., CD41).

-

Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the pVASP signal.

-

Data Analysis: Compare the MFI of pVASP in this compound-treated cells to the vehicle-treated control to determine the effect on intracellular cAMP levels.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of prostaglandin efflux by MRP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRP4 in Multidrug Resistance: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers and other diseases. A key player in this phenomenon is the Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4. A member of the ATP-binding cassette (ABC) transporter superfamily, MRP4 functions as an efflux pump, actively transporting a wide array of substrates out of cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[1] This guide provides a comprehensive technical overview of the role of MRP4 in multidrug resistance, focusing on its substrates and inhibitors, involvement in key signaling pathways, and the experimental methodologies used to study its function.

MRP4: A Versatile Efflux Transporter

MRP4 is a 170-kDa protein characterized by two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs), a typical architecture for ABC transporters.[2] It is expressed in various tissues, including the kidneys, liver, and blood-brain barrier, where it plays a physiological role in the transport of endogenous molecules.[1][3] However, its overexpression in cancer cells is frequently associated with resistance to a broad spectrum of chemotherapeutic agents.[3]

Substrates and Inhibitors of MRP4

MRP4 exhibits broad substrate specificity, transporting a diverse range of endogenous and xenobiotic compounds. This promiscuity is a key factor in its contribution to multidrug resistance. The following tables summarize the known substrates and inhibitors of MRP4, along with their reported kinetic parameters and inhibitory concentrations.

Table 1: Substrates of MRP4

| Substrate Class | Specific Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell Type/System | Reference |

| Anticancer Drugs | Methotrexate | 235 ± 8 (IC50) | - | HEK293 cells | [4] |

| 6-Mercaptopurine | - | - | HEK293/MRP4 cells | [5][6][7] | |

| Topotecan | - | - | - | [2] | |

| Antiviral Drugs | Adefovir | - | - | - | |

| Tenofovir | - | - | - | ||

| Endogenous Molecules | Prostaglandin E1 (PGE1) | - | - | Insect cell vesicles | [8] |

| Prostaglandin E2 (PGE2) | - | - | Insect cell vesicles | [8] | |

| Cyclic AMP (cAMP) | - | - | U937 cell vesicles | [9] | |

| Cyclic GMP (cGMP) | 180 ± 20 | 58 ± 4 | HEK293 cells | [4] | |

| Urate | - | - | HEK293 cells | [4] |

Table 2: Inhibitors of MRP4

| Inhibitor | IC50 (µM) | Cell Type/System | Reference |

| MK-571 | 50 | HEK293/MRP4 cells | [5][7] |

| Indomethacin | - | HEK293 cells | [8] |

| Probenecid | - | U937 cells | [9] |

| Compound 23 (Cpd23) | 5 | HEK293/MRP4 cells | [5] |

MRP4 Expression in Drug-Resistant Cancer Cell Lines

The overexpression of MRP4 is a common feature of various drug-resistant cancer cell lines. This increased expression directly correlates with the observed resistance phenotype.

Table 3: MRP4 Expression in Drug-Resistant Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | MRP4 mRNA Expression (copies/103 GAPDH) | Reference |

| KU812 | Chronic Myelocytic Leukemia | - | 151 | [10] |

| KG-1 | Acute Myelocytic Leukemia | - | 23 | [10] |

| U937 | Lymphoma | - | 23 | [10] |

| RPMI 1788 | Healthy Blood Cells | - | 12 | [10] |

MRP4 in Cellular Signaling Pathways

Beyond its role as a drug efflux pump, MRP4 is intricately involved in key cellular signaling pathways by transporting signaling molecules. This function adds another layer of complexity to its role in cancer progression and drug resistance.

The cAMP/PKA/CREB Signaling Pathway

Cyclic AMP (cAMP) is a crucial second messenger that regulates a multitude of cellular processes, including proliferation and differentiation.[9][11] MRP4 actively transports cAMP out of the cell, thereby modulating intracellular cAMP levels.[9] Overexpression of MRP4 can lead to decreased intracellular cAMP, which in turn affects the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[11] Alterations in the cAMP/PKA/CREB pathway have been implicated in cancer cell proliferation and survival.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. biomedres.us [biomedres.us]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Biological Functions of MRP4 with the Selective Inhibitor Ceefourin 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug Resistance Protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCC4 gene, has emerged as a critical player in various physiological and pathophysiological processes. Beyond its recognized role in conferring resistance to a wide array of therapeutic agents, MRP4 is a key transporter of endogenous signaling molecules, including cyclic nucleotides (cAMP and cGMP) and prostaglandins.[1][2][3] This dual function positions MRP4 as a pivotal regulator of cellular signaling and a promising therapeutic target in diverse diseases, from cancer to cardiovascular disorders. The lack of highly selective inhibitors has long hampered the precise elucidation of MRP4's biological roles. The advent of Ceefourin 2, a potent and highly selective MRP4 inhibitor, provides a powerful tool to dissect its functions with unprecedented specificity.[2][4] This technical guide offers an in-depth exploration of the biological functions of MRP4, with a focus on utilizing this compound as a chemical probe. It provides quantitative data on MRP4 inhibition, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Biological Functions of MRP4

MRP4 is an organic anion transporter that actively effluxes a broad range of substrates from the cell in an ATP-dependent manner.[2] Its substrate profile includes both exogenous drugs and endogenous signaling molecules, highlighting its importance in pharmacology and cell biology.

Role in Drug Resistance

MRP4 contributes to multidrug resistance in cancer by actively pumping out chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Substrates of MRP4 in this context include methotrexate, topotecan, and the active metabolites of irinotecan (SN-38) and thiopurines (e.g., 6-mercaptopurine).[3][5]

Transport of Endogenous Signaling Molecules

A defining feature of MRP4 is its ability to transport key signaling molecules, thereby modulating their intracellular concentrations and downstream effects.

-

Cyclic Nucleotides (cAMP and cGMP): MRP4 is a primary transporter for the efflux of cAMP and cGMP from cells.[6][7] By controlling the intracellular levels of these second messengers, MRP4 influences a multitude of signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis.[6][7] Inhibition of MRP4 leads to an accumulation of intracellular cAMP, which can, for example, activate Protein Kinase A (PKA) and subsequently the transcription factor CREB (cAMP response element-binding protein).[8]

-

Prostaglandins: MRP4 is a key transporter of prostaglandins, such as prostaglandin E2 (PGE2).[9][10] Prostaglandins are lipid compounds that act as signaling molecules in a wide range of physiological processes, including inflammation, pain, and cardiovascular function. The efflux of prostaglandins by MRP4 is a critical step in their signaling cascade, as they typically act on cell surface receptors of neighboring cells.[9]

This compound: A Selective MRP4 Inhibitor

This compound is a pyrazolopyrimidine-containing compound identified through high-throughput screening as a potent and highly selective inhibitor of MRP4.[2][4] Its selectivity for MRP4 over other ABC transporters, such as P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP), and other MRP family members (MRP1, MRP2, MRP3, and MRP5), makes it an invaluable tool for specifically investigating MRP4 function.[4]

Quantitative Data: Inhibition of MRP4 by this compound

The inhibitory potency of this compound against MRP4-mediated transport has been quantified for various substrates. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's efficacy.

| Substrate | IC50 of this compound (µM) | Cell System | Assay Type | Reference |

| D-luciferin | 7.0 | HEK293-MRP4 cells with stable luciferase expression | Bioluminescence assay | [4] |

Further research is required to establish the IC50 values of this compound for other key MRP4 substrates such as cAMP, cGMP, and prostaglandins.

Selectivity Profile of this compound:

This compound exhibits no detectable inhibition of other major ABC transporters, including Pgp, ABCG2, MRP1, MRP2, MRP3, and MRP5, underscoring its high selectivity for MRP4.[4]

Experimental Protocols

Vesicular Transport Assay for MRP4 Inhibition

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing MRP4 and the inhibition of this transport by compounds like this compound.

Materials:

-

HEK293 cell membranes overexpressing human MRP4 (and control membranes)

-

This compound

-

Radiolabeled or fluorescent MRP4 substrate (e.g., [³H]cAMP, [³H]PGE2, or a fluorescent cAMP analog)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 70 mM KCl, pH 7.4)

-

ATP and AMP solutions

-

Stop Solution (ice-cold Assay Buffer)

-

Scintillation fluid (for radiolabeled substrates) or a fluorescence plate reader

Procedure:

-

Vesicle Preparation: Thaw MRP4-expressing and control membrane vesicles on ice.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, the MRP4 substrate, and varying concentrations of this compound (or vehicle control).

-

Initiate Transport: Add ATP to the reaction mixture to initiate transport. For negative controls, add AMP instead of ATP.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for substrate transport into the vesicles.

-

Stop Reaction: Terminate the transport reaction by adding ice-cold stop solution.

-

Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the unincorporated substrate.

-

Washing: Wash the filters with ice-cold stop solution to remove any remaining unincorporated substrate.

-

Quantification:

-

For radiolabeled substrates: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

For fluorescent substrates: Elute the substrate from the vesicles and measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based MRP4 Inhibition Assay

This assay measures the accumulation of an MRP4 substrate within intact cells upon inhibition of MRP4-mediated efflux by this compound.

Materials:

-

HEK293 cells overexpressing MRP4 (and a parental control cell line)

-

This compound

-

Fluorescent MRP4 substrate (e.g., a fluorescent cAMP analog)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed the MRP4-overexpressing and control cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in cell culture medium for a specific duration (e.g., 30-60 minutes).

-

Substrate Loading: Add the fluorescent MRP4 substrate to the cells and incubate for a defined period to allow for substrate uptake and efflux.

-

Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of MRP4-mediated efflux. Calculate the IC50 value by plotting the increase in fluorescence against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

MRP4-Mediated cAMP Efflux and Downstream Signaling

Inhibition of MRP4 by this compound leads to the intracellular accumulation of cAMP, which can activate PKA. PKA, in turn, can phosphorylate and activate the transcription factor CREB, leading to changes in gene expression.

Caption: MRP4-mediated cAMP efflux and its inhibition by this compound.

MRP4-Mediated Prostaglandin E2 Efflux

MRP4 plays a crucial role in the transport of PGE2 out of the cell, where it can then bind to its receptors on the same or neighboring cells to elicit a biological response.

Caption: MRP4-mediated prostaglandin E2 (PGE2) efflux and its inhibition.

Experimental Workflow for Investigating MRP4 Function Using this compound

A logical workflow for studying the biological functions of MRP4 using this compound would involve a series of in vitro and cell-based assays.

Caption: A typical experimental workflow for studying MRP4 inhibition.

Conclusion

The selective MRP4 inhibitor this compound is a powerful tool for dissecting the multifaceted biological roles of MRP4. By modulating the transport of key signaling molecules like cAMP and prostaglandins, MRP4 influences a wide range of cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust investigations into the function of MRP4 and to explore its potential as a therapeutic target in various diseases. The continued use of selective inhibitors like this compound will undoubtedly deepen our understanding of this important ABC transporter and may pave the way for novel therapeutic strategies.

References

- 1. Regulation of cAMP homeostasis by the efflux protein MRP4 in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

- 3. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The positive effect of selective prostaglandin E2 receptor EP2 and EP4 blockade on cystogenesis in vitro is counteracted by increased kidney inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Role of cAMP in the Transcriptional Regulation of Multidrug Resistance-Associated Protein 4 (MRP4) in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of cAMP and Prostaglandin E2 Transport by Multidrug Resistance Protein 4 Deficiency Alters cAMP-Mediated Signaling and Nociceptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple drug resistance-associated protein (MRP4) exports prostaglandin E2 (PGE2) and contributes to metastasis in basal/triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ceefourin 2 and its Impact on Prostaglandin Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of Ceefourin 2 on prostaglandin efflux, a critical process in numerous physiological and pathological signaling pathways. This compound has been identified as a potent and selective inhibitor of the Multidrug Resistance Protein 4 (MRP4), an ATP-binding cassette (ABC) transporter responsible for the cellular export of various signaling molecules, including prostaglandins. This document summarizes the existing knowledge, presents available quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the involved pathways and workflows.

Introduction: Prostaglandin Efflux and the Role of MRP4

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Their signaling is tightly regulated, in part, by their transport across cell membranes. While the synthesis of prostaglandins has been extensively studied, their mechanism of release from cells is an equally critical, though historically less understood, aspect of their biological activity.

The Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, has emerged as a key transporter responsible for the efflux of prostaglandins, particularly prostaglandin E1 (PGE1) and E2 (PGE2), from cells.[1][2] MRP4 is an ATP-dependent efflux pump that actively transports a wide range of endogenous and xenobiotic substances.[3] By exporting prostaglandins to the extracellular space, MRP4 increases their local concentration, allowing them to interact with their cognate G-protein coupled receptors on the same or neighboring cells, thereby initiating downstream signaling cascades.[3]

This compound: A Selective MRP4 Inhibitor

This compound is a small molecule that has been identified as a highly selective inhibitor of MRP4.[1] Its selectivity for MRP4 over other ABC transporters, such as P-glycoprotein (P-gp), ABCG2 (BCRP), and other MRP family members, makes it a valuable tool for dissecting the specific functions of MRP4 in cellular processes.[1] Inhibition of MRP4 by this compound is expected to block the efflux of its substrates, leading to their intracellular accumulation and a reduction in their extracellular signaling activities.

Quantitative Data on this compound and MRP4 Inhibition

| Inhibitor | Substrate | Assay System | IC50 Value | Reference |

| This compound | D-luciferin | HEK293-MRP4 cells | 7.0 µM |

Note: The IC50 value for prostaglandin efflux would need to be determined experimentally using the protocols outlined below.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis and Efflux Pathway

The following diagram illustrates the synthesis of prostaglandins from arachidonic acid and their subsequent efflux from the cell, a process mediated by MRP4 and inhibited by this compound.

Caption: Prostaglandin E2 (PGE2) synthesis and efflux pathway mediated by MRP4 and its inhibition by this compound.

Experimental Workflow: In Vitro Prostaglandin Efflux Assay

The following diagram outlines a typical workflow for an in vitro experiment to quantify the effect of this compound on MRP4-mediated prostaglandin efflux.

Caption: Workflow for an in vitro vesicle-based assay to determine the IC50 of this compound on MRP4-mediated prostaglandin efflux.

Experimental Protocols

In Vitro Vesicle Transport Assay for MRP4-mediated [³H]-PGE2 Efflux

This protocol is adapted from established methods for measuring MRP4 transport activity using inside-out membrane vesicles.[4][5]

Objective: To determine the IC50 value of this compound for the inhibition of MRP4-mediated transport of [³H]-PGE2.

Materials:

-

HEK293 cells stably transfected with human MRP4 (HEK293-MRP4) and parental HEK293 cells.

-

[³H]-PGE2 (radiolabeled prostaglandin E2).

-

This compound.

-

ATP, MgCl₂, Creatine Kinase, Creatine Phosphate.

-

Vesicle isolation buffer (e.g., Tris-sucrose buffer).

-

Scintillation fluid and vials.

-

Rapid filtration apparatus with glass fiber filters.

Methodology:

-

Preparation of Inside-Out Membrane Vesicles:

-

Grow HEK293-MRP4 and parental HEK293 cells to confluency.

-

Harvest cells and homogenize in a hypotonic buffer.

-

Isolate crude membrane fractions by differential centrifugation.

-

Prepare inside-out vesicles by passing the membrane suspension through a needle or by nitrogen cavitation.

-

Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.

-

-

Transport Assay:

-

Prepare a reaction mixture containing transport buffer, an ATP-regenerating system (creatine kinase and creatine phosphate), MgCl₂, and [³H]-PGE2.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Initiate the transport reaction by adding the membrane vesicles and ATP.

-

Incubate at 37°C for a predetermined time (e.g., 5-10 minutes, within the linear range of uptake).

-

Stop the reaction by adding ice-cold stop buffer and immediately filter the mixture through glass fiber filters to separate the vesicles from the incubation medium.

-

Wash the filters rapidly with ice-cold buffer to remove non-transported [³H]-PGE2.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of [³H]-PGE2 trapped within the vesicles using a scintillation counter.

-

Subtract the non-specific binding and passive diffusion measured in vesicles from parental cells or in the absence of ATP.

-

Plot the percentage of inhibition of MRP4-mediated transport against the concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis.

-

Whole-Cell Prostaglandin Efflux Assay

This protocol provides an alternative method to assess the impact of this compound on prostaglandin efflux in intact cells.

Objective: To measure the effect of this compound on the accumulation of prostaglandins in the extracellular medium of MRP4-expressing cells.

Materials:

-

HEK293-MRP4 cells and parental HEK293 cells.

-

Arachidonic acid (to stimulate prostaglandin synthesis).

-

This compound.

-

Cell culture medium.

-

ELISA kit for PGE2 or LC-MS/MS for prostaglandin quantification.

Methodology:

-

Cell Culture and Treatment:

-

Seed HEK293-MRP4 and parental HEK293 cells in multi-well plates and grow to near confluency.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulate prostaglandin synthesis by adding arachidonic acid to the culture medium.

-

Incubate for a defined period (e.g., 1-2 hours) to allow for prostaglandin synthesis and efflux.

-

-

Sample Collection and Analysis:

-

Collect the extracellular medium from each well.

-

Quantify the concentration of PGE2 (or other prostaglandins of interest) in the medium using a specific ELISA kit or by LC-MS/MS.

-

-

Data Analysis:

-

Normalize the prostaglandin concentration to the number of cells or total protein content in each well.

-

Compare the amount of prostaglandin released from this compound-treated cells to that from vehicle-treated cells.

-

Determine the concentration-dependent inhibitory effect of this compound on prostaglandin efflux.

-

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of MRP4 in prostaglandin efflux and signaling. Its high selectivity allows for the specific interrogation of MRP4 function in various biological systems. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on prostaglandin transport and to further elucidate the physiological and pathological consequences of MRP4 inhibition. Future studies are warranted to determine the precise IC50 of this compound for prostaglandin efflux and to explore its therapeutic potential in conditions where dysregulated prostaglandin signaling is implicated, such as inflammation and cancer.

References

- 1. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Multiple Drug Resistance-Associated Protein 4 (MRP4), Prostaglandin Transporter (PGT), and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as Determinants of PGE2 Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of multidrug resistance-associated protein 4 in efflux transport of prostaglandin E(2) across mouse blood-brain barrier and its inhibition by intravenous administration of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Substrate Specificity of MRP4 Using Ceefourin 2: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, is a crucial member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] Functioning as an organic anion transporter, MRP4 actively effluxes a diverse array of endogenous signaling molecules and xenobiotics, including anticancer drugs, from cells.[1][2][4] Its overexpression in cancer cells is a significant contributor to multidrug resistance, a major hurdle in effective chemotherapy.[3][5][6] Furthermore, MRP4 plays pivotal roles in physiological processes by transporting signaling molecules like cyclic nucleotides (cAMP and cGMP), prostaglandins, and bile acids.[7][8][9]

A significant challenge in elucidating the precise physiological and pharmacological roles of MRP4 has been the lack of highly selective inhibitors.[1][2] Many traditional inhibitors exhibit off-target effects on other ABC transporters, confounding experimental results.[1][3] The discovery of Ceefourin 1 and Ceefourin 2 through high-throughput screening marked a breakthrough in the field, providing potent and highly selective tools to probe MRP4 function.[1][2][10] This technical guide focuses on the application of this compound to investigate the substrate specificity of MRP4.

This compound: A Selective MRP4 Inhibitor

This compound is a pyrazolopyrimidine compound identified as a potent and selective inhibitor of MRP4-mediated substrate efflux.[10] Its utility lies in its high selectivity for MRP4 over other prominent ABC transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP/ABCG2), and other MRP family members like MRP1, MRP2, MRP3, and MRP5.[10] This specificity allows for the targeted investigation of MRP4's contribution to various cellular and physiological processes without the confounding effects of inhibiting other transporters.

Quantitative Inhibition Data

The inhibitory potency of this compound against MRP4 has been quantified using various in vitro assays. The following table summarizes the key inhibitory data.

| Inhibitor | Assay System | Probe Substrate | IC50 Value | Reference |

| This compound | HEK293-MRP4 cells with stable luciferase expression | D-luciferin | 7.0 µM | [10] |

| Ceefourin 1 | HEK293-MRP4 cells with stable luciferase expression | D-luciferin | 1.5 µM | [10] |

| MK-571 | MRP4-expressing Sf9 membrane vesicles | Fluo-cAMP (10 µM) | ~0.5 µM | [11] |

Note: Data for the widely used but less specific inhibitor MK-571 is provided for comparison.

Experimental Protocols: Investigating MRP4 Substrate Specificity

The vesicular transport assay is a cornerstone technique for directly measuring the transport of substrates by MRP4 and assessing the inhibitory effects of compounds like this compound.[11][12] This method utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter of interest.

Key Experimental Workflow: Vesicular Transport Assay

The following diagram illustrates the general workflow for a vesicular transport assay to determine if a test compound is an MRP4 substrate or inhibitor.

References

- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmitaylor.com [nmitaylor.com]

- 5. mdpi.com [mdpi.com]

- 6. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MRP4 transporter - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Functional Expression of Multidrug Resistance Protein 4 MRP4/ABCC4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Studies on Ceefourin 2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceefourin 2 has been identified as a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ABCC4.[1] MRP4 is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of endogenous signaling molecules and various drugs from cells.[1][2] In the context of oncology, the overexpression of MRP4 in cancer cells is often associated with multidrug resistance, a significant challenge in cancer therapy. By pumping chemotherapeutic agents out of the cell, MRP4 reduces their intracellular concentration and efficacy. This compound, by selectively inhibiting MRP4, presents a promising strategy to circumvent this resistance mechanism and enhance the effectiveness of existing anticancer drugs. This technical guide summarizes the preliminary findings on this compound's effects on cancer cell lines, detailing its mechanism of action, experimental evaluation, and the signaling pathways it modulates.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line Type | Cell Line Name | IC50 (µM) |

| Cancer | Neuroblastoma, Prostate, Hepatocellular Carcinoma, etc. | > 50 |

| Normal | Fibroblasts | > 50 |

Note: The data indicates low cellular toxicity for this compound across a range of cancer and normal cell lines, suggesting a favorable safety profile at concentrations effective for MRP4 inhibition.

Table 2: Inhibitory Activity of this compound against ABC Transporters

| Transporter | Inhibition by this compound |

| MRP4 (ABCC4) | Potent Inhibition |

| P-glycoprotein (P-gp/ABCB1) | No significant inhibition |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | No significant inhibition |

| MRP1 (ABCC1) | No significant inhibition |

Note: This table highlights the high selectivity of this compound for MRP4 over other major ABC transporters implicated in multidrug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MRP4 Inhibition Assay (Bioluminescence-based)

This protocol describes a high-throughput method to screen for and characterize MRP4 inhibitors based on the efflux of the bioluminescence substrate D-luciferin.[2]

Materials:

-

HEK293 cells stably overexpressing MRP4 (HEK293-MRP4)

-

HEK293 parental cells (control)

-

Opaque-walled 96-well plates

-

D-luciferin (substrate for luciferase)

-

This compound and other test compounds

-

Luminometer

Procedure:

-

Cell Seeding: Seed both HEK293-MRP4 and parental HEK293 cells into opaque-walled 96-well plates.

-

Compound Incubation: Treat the cells with various concentrations of this compound or other potential inhibitors.

-

Substrate Addition: Add D-luciferin to all wells.

-

Bioluminescence Measurement: Measure the bioluminescent signal from each well using a luminometer. In cells with functional MRP4, D-luciferin is effluxed, resulting in a low bioluminescent signal. When MRP4 is inhibited by a compound like this compound, D-luciferin accumulates inside the cells, leading to a significant increase in the bioluminescent signal.[2]

-

Data Analysis: The fold increase in bioluminescence in the presence of the inhibitor compared to the vehicle control is used to quantify the inhibitory activity of the compound on MRP4.

Mandatory Visualization

Caption: MRP4-mediated signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

References

- 1. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new MRP4 inhibitors from a library of FDA approved drugs using a high-throughput bioluminescence screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceefourin 2: A Selective MRP4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ceefourin 2, a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4). This document outlines the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound, facilitating its effective use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for MRP4, a crucial ATP-binding cassette (ABC) transporter. MRP4 is responsible for the efflux of a wide range of endogenous signaling molecules, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as various drugs and their metabolites.[1] By inhibiting MRP4, this compound effectively increases the intracellular concentration of these signaling molecules, thereby modulating downstream cellular processes. Notably, this compound is more potent than the commonly used MRP4 inhibitor, MK-571, and exhibits low cellular toxicity, making it a valuable tool for studying MRP4 function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and recommended starting concentrations for various assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 7.0 µM | HEK293-MRP4 | D-luciferin transport inhibition (bioluminescence) | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of MRP4-mediated transport in the specified assay. This value should be used as a starting point for optimizing the working concentration in your specific experimental setup.

Signaling Pathway Modulated by this compound

This compound's primary mechanism of action involves the inhibition of the MRP4 transporter. This leads to the intracellular accumulation of cyclic nucleotides, particularly cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, leading to the transcription of target genes involved in various cellular processes, including proliferation, differentiation, and survival.

Caption: MRP4/cAMP Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

MRP4 Inhibition Assay using Inside-Out Membrane Vesicles

This protocol is designed to directly measure the inhibitory effect of this compound on MRP4-mediated transport using inside-out membrane vesicles.

Materials:

-

HEK293 cells overexpressing MRP4 (HEK293-MRP4)

-

This compound (stock solution in DMSO)

-

Probe substrate for MRP4 (e.g., [³H]-estradiol-17-β-D-glucuronide, or a fluorescent substrate)

-

Inside-out membrane vesicle preparation from HEK293-MRP4 cells

-

Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl₂, pH 7.4)

-

ATP and AMP solutions (in transport buffer)

-

Scintillation cocktail (if using a radiolabeled substrate)

-

96-well filter plates

-

Vacuum manifold

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A final concentration range of 0.1 µM to 100 µM is recommended for initial experiments.

-

Vesicle Preparation: Thaw the MRP4-expressing membrane vesicles on ice.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Transport buffer

-

This compound or vehicle (DMSO)

-

Probe substrate

-

Membrane vesicles

-

-

Initiate Transport: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear transport.

-

Stop Reaction: Stop the reaction by adding ice-cold wash buffer and immediately filtering the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unincorporated substrate.

-

Quantification:

-

For radiolabeled substrates, add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

-

For fluorescent substrates, elute the substrate from the filters and measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells. Determine the IC50 value of this compound by plotting the percent inhibition of transport against the log concentration of this compound.

Cell Viability/Cytotoxicity Assay in Combination with Chemotherapeutic Agents

This protocol assesses the ability of this compound to enhance the cytotoxic effects of chemotherapeutic drugs that are substrates of MRP4, such as 6-mercaptopurine (6-MP).

Materials:

-

Cancer cell line overexpressing MRP4 (e.g., Jurkat, HEK293-MRP4)

-

This compound (stock solution in DMSO)

-

Chemotherapeutic agent (e.g., 6-mercaptopurine)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent and this compound in cell culture medium.

-

Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle control (DMSO). A concentration range for this compound around its IC50 (e.g., 1-10 µM) is a good starting point.

-

-

Incubation: Incubate the plates for a period relevant to the cell line and the chemotherapeutic agent (e.g., 48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of cell viability for each treatment condition. Combination effects can be analyzed using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.

Caption: Workflow for Cell Viability Assay with this compound.

Intracellular cAMP Accumulation Assay

This protocol measures the effect of this compound on the intracellular accumulation of cAMP, a direct downstream consequence of MRP4 inhibition.

Materials:

-

Cell line of interest

-

This compound (stock solution in DMSO)

-

Forskolin (or another adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

This compound Treatment: Add various concentrations of this compound or vehicle (DMSO) to the cells and incubate for a defined time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) for a short period (e.g., 10-15 minutes) to induce cAMP production.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample from the standard curve. Plot the fold-increase in intracellular cAMP levels in this compound-treated cells compared to vehicle-treated cells.

Concluding Remarks

This compound is a powerful and selective tool for investigating the multifaceted roles of the MRP4 transporter in health and disease. The provided application notes and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding MRP4 function and exploring its potential as a therapeutic target. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended to achieve the most accurate and reproducible results.

References

Ceefourin 2: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceefourin 2 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette transporter subfamily C member 4 (ABCC4). As a crucial tool for studying the physiological and pathological roles of MRP4, this compound has garnered significant interest in various research fields, including cancer biology, pharmacology, and cell signaling. MRP4 is an efflux transporter responsible for the extrusion of a wide array of endogenous signaling molecules and xenobiotics, thereby playing a critical role in cellular homeostasis and drug resistance. This document provides detailed application notes, experimental protocols, and purchasing information for this compound to facilitate its effective use in a laboratory setting.

Supplier and Purchasing Information

This compound is available from several commercial suppliers, primarily for research purposes. It is typically supplied as a solid powder with high purity.

| Supplier | Catalog Number | Purity | Formulation | Notes |

| MedchemExpress | HY-100563 | >98% | Solid powder | For research use only. |

| MedKoo Biosciences | 562040 | >98% | Solid powder | Available via custom synthesis, minimum order of 1 gram.[1] |

| Abcam | ab145145 | Not specified | Not specified | Exclusive license for research purposes from Children's Cancer Institute.[2] |

| TargetMol | T6M2937 | 99.15% | Solid powder |

General Storage and Handling:

-

Storage of Solid: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The product should be kept in a dry and dark environment.[1]